REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[H-].[Na+].[CH2:14]([OH:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C=O)C>[CH2:14]([O:21][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[NH3:4] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.07 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hours at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the mixture diluted with chloroform
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The resulting crude material was purified by flash chromatography on silica gel
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=NC=C(C1)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |